2',5-Dichloro-2-hydroxybenzophenone
Description
Contextualization within the Halogenated Benzophenone (B1666685) Chemical Class
Benzophenones are a class of aromatic ketones characterized by a core structure of two phenyl rings attached to a carbonyl group ((C₆H₅)₂CO). uni.lu The versatility of this basic structure allows for various substitutions on the phenyl rings, leading to a wide array of derivatives with differing properties. Halogenated benzophenones are a significant subgroup where one or more hydrogen atoms on the phenyl rings are replaced by halogen atoms, such as chlorine or bromine.
2',5-Dichloro-2-hydroxybenzophenone, with the chemical formula C₁₃H₈Cl₂O₂, is a distinct member of this class. uni.lu Its structure features two chlorine atoms and one hydroxyl (-OH) group substituted on the phenyl rings. Specifically, one phenyl ring has a chlorine atom at the 5-position and a hydroxyl group at the 2-position, while the second phenyl ring has a chlorine atom at the 2'-position. The presence and position of these functional groups—the chlorine atoms and the hydroxyl group—are critical in defining its chemical and physical properties, distinguishing it from other benzophenone derivatives.
The broader class of hydroxybenzophenones is well-known for its ability to absorb ultraviolet (UV) radiation, which has led to their widespread use as UV filters in sunscreens and stabilizers in plastics and other materials to prevent photodegradation. nih.gov The introduction of halogen atoms can further modify the electronic and photochemical properties of the molecule. Halogen radicals, for instance, are known to play a role in photochemical transformations in aquatic environments. researchgate.net Therefore, this compound is situated at the intersection of two important subgroups: hydroxybenzophenones and chlorinated benzophenones, making its specific characteristics a subject of scientific interest.
Current State of Knowledge and Unaddressed Research Questions for this compound
The existing body of scientific literature on this compound provides foundational knowledge, primarily centered on its synthesis and basic characterization. However, comprehensive research into its specific reactivity and potential applications is limited, leaving several key questions unanswered.
Known Information:
The fundamental properties of this compound have been established. It is identified by the CAS number 61785-35-1 and has a molecular weight of 267.11 g/mol . chemicalbook.com It exists as a powder or crystalline solid with a melting point in the range of 107-110 °C. chemicalbook.com
One documented method for its synthesis involves the reaction of o-chlorobenzoyl chloride with p-chlorophenol in the presence of an aluminium chloride catalyst at elevated temperatures (180°C). chemicalbook.com This is a variation of the Friedel-Crafts acylation, a common method for preparing benzophenones. researchgate.net Furthermore, analytical methods for its identification and purification have been developed. For instance, reverse-phase high-performance liquid chromatography (HPLC) methods are available to separate and analyze the compound, which is noted as being scalable for preparative separation and suitable for pharmacokinetic studies. sielc.com
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | sielc.com |
| Synonyms | (5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methanone; 5-Chloro-2-hydroxy-2'-chlorobenzophenone | chemicalbook.com |
| CAS Number | 61785-35-1 | chemicalbook.com |
| Molecular Formula | C₁₃H₈Cl₂O₂ | uni.lu |
| Molecular Weight | 267.11 g/mol | chemicalbook.com |
| Melting Point | 107-110 °C | chemicalbook.com |
Unaddressed Research Questions:
Despite this foundational data, significant gaps in the knowledge base for this compound remain. Key unaddressed research questions include:
Photochemical Fate and Degradation: While the photochemistry of benzophenone itself is well-studied, the specific photodegradation pathways and products of this compound are largely unknown. nih.govrsc.org How do the positions of the chlorine atoms and the hydroxyl group influence its stability and transformation under UV irradiation?
Biological Activity: There is a notable lack of research on the biological effects of this specific compound. Studies on other benzophenones have raised concerns about their potential as endocrine disruptors. google.com However, the estrogenic or anti-androgenic activity of this compound has not been specifically evaluated.
Detailed Reactivity: Beyond its synthesis, the chemical reactivity of this compound is not well-documented. How does it behave in various chemical reactions, and could it serve as a precursor for the synthesis of other complex molecules?
Environmental Occurrence and Fate: Benzophenones are recognized as environmental contaminants. uni.lu However, there is no specific data on the presence, persistence, or bioaccumulation potential of this compound in various environmental compartments.
Interdisciplinary Significance in Chemical Sciences and Beyond
The study of this compound holds potential significance across several scientific disciplines, largely inferred from the known applications and properties of the broader benzophenone class.
Organic and Polymer Chemistry: Benzophenones are valuable in organic synthesis and are widely used as photoinitiators in polymer chemistry to trigger polymerization reactions upon exposure to light. nih.govresearchgate.net The specific substitution pattern of this compound could offer unique advantages or properties as a photoinitiator or as a building block for creating more complex organic molecules and polymers.
Environmental Science: The stability and persistence of halogenated organic compounds are of significant environmental concern. uni.lu Research into the environmental fate, transport, and potential toxicity of this compound is crucial for a comprehensive understanding of the environmental impact of this class of compounds. Its dichlorinated nature suggests it may have different persistence and degradation pathways compared to non-halogenated benzophenones. nih.gov
Medicinal Chemistry and Toxicology: The biological activity of benzophenone derivatives is an area of active research. Some have been investigated for their potential as pharmaceutical agents, while others are studied for their toxicological profiles, including endocrine-disrupting effects. rsc.orggoogle.com For example, derivatives of (3,5-Dichloro-2-hydroxyphenyl) have been explored for their antimicrobial and anticancer properties. This suggests that this compound could be a candidate for similar biological screening. The development of analytical methods suitable for pharmacokinetics also points towards its potential, though currently unexplored, relevance in drug metabolism and toxicology studies. sielc.com
The investigation of this compound thus represents a frontier in the study of halogenated benzophenones, with the potential to yield new insights in materials science, environmental chemistry, and pharmacology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXVZDOVYCTYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210774 | |
| Record name | 2',5-Dichloro-2-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61785-35-1 | |
| Record name | (5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61785-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',5-Dichloro-2-hydroxybenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061785351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',5-Dichloro-2-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',5-dichloro-2-hydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Structure Directed Chemical Modifications of 2 ,5 Dichloro 2 Hydroxybenzophenone
Strategic Approaches for the Regioselective Synthesis of 2',5-Dichloro-2-hydroxybenzophenone
The regioselective synthesis of this compound is of significant interest due to the specific arrangement of substituents on the aromatic rings, which dictates its chemical properties and potential applications. Various synthetic strategies have been explored to achieve the desired isomer with high purity.
Exploration of Friedel-Crafts Acylation Pathways
Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for the formation of aryl ketones, and it represents a primary route for the synthesis of this compound. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.
A direct and efficient method for the preparation of this compound involves the reaction of ortho-chlorobenzoyl chloride with para-chlorophenol. chemicalbook.com This reaction is typically catalyzed by aluminum chloride (AlCl₃) and is conducted at elevated temperatures. chemicalbook.com The regioselectivity of the acylation on the p-chlorophenol ring is directed by the activating hydroxyl group to the ortho position, leading to the desired product.
Another well-established Friedel-Crafts approach is the aroylation of 1,4-dichlorobenzene (B42874). google.com In this method, an aroyl halide or aromatic anhydride is reacted with 1,4-dichlorobenzene in the presence of a strong Lewis acid, such as aluminum chloride. google.com The reaction conditions, including the molar ratio of reactants and the temperature, are critical for achieving a high yield of the desired 2,5-dichlorobenzophenone isomer. google.com Subsequent introduction of the hydroxyl group at the 2-position would be required to complete the synthesis of the target molecule.
| Reactant 1 | Reactant 2 | Catalyst | Key Feature |
| o-Chlorobenzoyl chloride | p-Chlorophenol | Aluminum chloride | Direct synthesis with regioselectivity guided by the hydroxyl group. chemicalbook.com |
| Aroyl halide | 1,4-Dichlorobenzene | Aluminum chloride | Formation of the dichlorobenzophenone backbone. google.com |
Transition Metal-Catalyzed Coupling Reactions for Precursor Formation
Modern synthetic chemistry increasingly relies on transition metal-catalyzed cross-coupling reactions to construct complex molecular architectures with high precision. These methods offer a powerful alternative for the formation of the biaryl ketone scaffold of this compound from suitable precursors.
The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide in the presence of a palladium catalyst, is a particularly relevant strategy. mdpi.com For the synthesis of precursors to this compound, this could involve the coupling of a suitably substituted boronic acid with a halogenated aromatic partner. For instance, the coupling of a dichlorophenylboronic acid with a protected 2-chlorophenol derivative could be a viable route. A similar approach has been demonstrated in the synthesis of 2-hydroxybenzophenone (B104022) derivatives, where 5-bromo-2-hydroxybenzophenone was successfully coupled with various boronic acid pinacol esters using a palladium catalyst. nih.gov
| Coupling Reaction | Reactants | Catalyst System | Significance |
| Suzuki-Miyaura | Arylboronic acid and Aryl halide | Palladium catalyst and a base | Versatile method for constructing the biaryl ketone framework. mdpi.com |
| Suzuki Coupling | 5-Bromo-2-hydroxybenzophenone and Boronic acid pinacol ester | Pd(PPh₃)₄ and K₂CO₃ | Demonstrates the applicability of this method for substituted benzophenones. nih.gov |
Directed Ortho-Metalation and Halogenation Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) to guide the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a wide range of electrophiles to introduce a substituent with high regiocontrol. wikipedia.org
In the context of synthesizing this compound, a protected phenol (B47542) could serve as the substrate, with the protecting group acting as the DMG. Ortho-lithiation followed by reaction with a 2,5-dichlorobenzoyl chloride equivalent would install the desired acyl group. This approach offers a high degree of control over the substitution pattern. researchgate.netcdnsciencepub.com
Furthermore, regioselective halogenation strategies can be employed to introduce the chloro substituents at specific positions on the hydroxybenzophenone core. rsc.org The presence of directing groups on the aromatic rings can influence the position of halogenation. nih.govresearchgate.net For instance, the hydroxyl group of a benzophenone (B1666685) precursor can direct electrophilic halogenation to the ortho and para positions. By carefully choosing the starting materials and reaction conditions, it is possible to achieve the desired dichlorination pattern.
Multi-Component and Convergent Synthetic Routes
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. nih.govnih.gov While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs, such as the Ugi or Passerini reactions, could be adapted to construct highly substituted precursors in a convergent manner. beilstein-journals.orgbeilstein-journals.org
Convergent synthesis, in contrast to linear synthesis, involves the independent synthesis of fragments of a target molecule, which are then coupled together in the later stages. acs.orgnih.gov This approach is generally more efficient for the synthesis of complex molecules. For this compound, a convergent strategy could involve the synthesis of a 2,5-dichlorophenyl fragment and a 2-hydroxyphenyl fragment, which are then joined together through a suitable reaction, such as a transition metal-catalyzed cross-coupling reaction.
Designed Chemical Derivatization of this compound
The presence of a reactive hydroxyl group in this compound provides a handle for further chemical modification, allowing for the synthesis of a variety of derivatives with potentially new and interesting properties.
Synthesis of Ether and Ester Derivatives
The hydroxyl group of this compound can be readily converted into ether and ester functionalities. These derivatizations can alter the molecule's polarity, solubility, and biological activity.
Ether Derivatives: The synthesis of ether derivatives can be achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide to yield the corresponding ether.
Ester Derivatives: Esterification of the hydroxyl group can be accomplished by reacting this compound with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction is generally high-yielding and provides a straightforward method for introducing a wide range of ester groups. An analogous transformation has been demonstrated with 3,4-dichloro-5-hydroxy-2(5H)-furanone, where the hydroxyl group was successfully converted into various esters. researchgate.net
| Derivative Type | General Reagents | Reaction Name/Type |
| Ether | Alkyl halide, Base (e.g., NaH) | Williamson ether synthesis |
| Ester | Acyl chloride or Acid anhydride, Base (e.g., Pyridine) | Esterification |
Formation of Schiff Base Ligands and Corresponding Metal Complexes
The chemical reactivity of this compound allows for its use as a precursor in the synthesis of multidentate ligands, particularly Schiff bases. These are typically formed through a condensation reaction between the carbonyl group of the benzophenone and the primary amino group of various amines. scispace.comnih.gov The general reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic imine or azomethine (-C=N-) functional group. scispace.com The presence of the ortho-hydroxyl group and the dichloro-substituents on the benzophenone backbone influences the electronic properties and steric environment of the resulting ligand.
While direct studies on this compound are specific, extensive research on analogous compounds like substituted 2-hydroxyacetophenones and other 2-hydroxybenzophenones provides a strong basis for understanding these reactions. tandfonline.comresearchgate.netmdpi.com For instance, Schiff bases have been synthesized from 1-(3,5-dichloro-2-hydroxyphenyl)ethanone and various anilines, highlighting a common synthetic pathway. nanobioletters.com The synthesis is often carried out by refluxing equimolar amounts of the ketone and the amine in a solvent such as ethanol (B145695), sometimes with the addition of an acid catalyst. nih.govarpgweb.com
These Schiff base ligands, containing both oxygen and nitrogen donor atoms, are excellent chelating agents for a wide array of transition metal ions. nih.govtandfonline.comxiahepublishing.com The ligand typically coordinates to the metal center through the nitrogen atom of the imine group and the deprotonated oxygen atom of the phenolic hydroxyl group. nih.govsemanticscholar.org This coordination results in the formation of stable metal complexes with varying geometries, such as octahedral or square planar, depending on the metal ion and its coordination number. science.gov A diverse range of metal complexes, including those with Co(II), Ni(II), Cu(II), and Zn(II), have been synthesized from structurally similar Schiff base ligands. nanobioletters.comarpgweb.com These complexes are characterized using various spectroscopic and analytical techniques, including FT-IR, NMR, UV-Vis, and X-ray crystallography, to confirm their structure and bonding. tandfonline.comnih.gov
The table below summarizes the typical components used in the formation of Schiff base ligands from hydroxy-ketone precursors and their subsequent metal complexes.
| Precursor Component | Examples | Role in Final Complex |
|---|---|---|
| Hydroxy-Ketone | This compound, 2-Hydroxyacetophenone, Substituted 2-hydroxybenzophenones | Forms the backbone of the Schiff base ligand |
| Primary Amine | Aliphatic diamines (e.g., ethylenediamine), Aromatic amines (e.g., aniline, 4-chloroaniline), Amino acids | Provides the imine nitrogen for coordination |
| Metal Salt | Acetates or chlorides of Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Fe(III) | Acts as the central metal ion in the complex |
Covalent Incorporation into Polymeric Architectures
Incorporating this compound moieties into polymeric structures is a significant strategy for developing advanced materials, particularly for applications requiring UV stability. kyoto-u.ac.jparkat-usa.org The 2-hydroxybenzophenone scaffold is a well-known ultraviolet (UV) absorber; its mechanism involves the formation of an intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen. longchangchemical.com Upon absorbing UV radiation, the molecule undergoes a reversible excited-state intramolecular proton transfer (ESIPT), dissipating the energy as heat without degrading the polymer matrix. arkat-usa.orglongchangchemical.com Covalently bonding these UV-absorbing units to a polymer backbone prevents issues like leaching or volatilization, which are common with additive stabilizers. arkat-usa.org
Several methodologies exist for the covalent incorporation of benzophenone derivatives into polymers:
Copolymerization of Functionalized Monomers: A common approach is to first synthesize a polymerizable derivative of the benzophenone. This can be achieved by introducing a reactive group, such as a vinyl, acrylate, or allyl moiety, onto the benzophenone structure. acs.org This functionalized monomer is then copolymerized with other monomers to integrate the UV-absorbing unit directly into the polymer chain. acs.orgresearchgate.net
Grafting onto Existing Polymers: this compound can be attached to a pre-existing polymer. This can be accomplished by reacting the hydroxyl group or by activating one of the aromatic rings to form a covalent bond with a functional group on the polymer backbone. kyoto-u.ac.jp For example, a polymer with reactive sites like brominated methyl groups can react with the phenolic hydroxyl of a hydroxybenzophenone under alkaline conditions. kyoto-u.ac.jp
Photochemical Cross-linking: Benzophenone itself is a well-known photoinitiator that can form covalent bonds via a C,H-insertion reaction upon UV irradiation. rsc.orgmdpi.com When blended with a polymer, the carbonyl group of the benzophenone can be excited by UV light, enabling it to abstract a hydrogen atom from a C-H bond on a nearby polymer chain. researchgate.net The resulting radicals on both the benzophenone and the polymer then combine, forming a stable C-C covalent bond that permanently grafts the molecule to the polymer network. rsc.orgresearchgate.net This same principle can be applied to benzophenone derivatives incorporated into polymer side chains to induce photocross-linking between polymer chains, forming stable hydrogels or surface coatings. researchgate.netrsc.org
Polycondensation Reactions: Polymers can be synthesized using Schiff base chemistry. For instance, a poly-Schiff base polymer has been synthesized via oxidative poly-condensation of a Schiff base derived from 2,5-dichloroaniline and 2-hydroxybenzaldehyde, indicating a pathway to create polymers with related structural units. pnu.ac.irresearchgate.net
| Incorporation Method | Description | Key Feature |
|---|---|---|
| Copolymerization | A benzophenone-containing monomer is synthesized and then polymerized with other monomers. | UV absorber is part of the main polymer backbone or a pendant group. |
| Grafting | The benzophenone molecule is chemically attached to a pre-formed polymer chain. | Modifies the surface or bulk properties of an existing polymer. |
| Photochemical Cross-linking | UV light activates the benzophenone carbonyl group to form a covalent bond with a C-H group on a polymer. | Forms a stable, cross-linked network; useful for coatings and hydrogels. rsc.org |
| Polycondensation | Polymer is formed from monomers containing benzophenone-like structures, often through reactions like Schiff base formation. | Creates novel polymers with inherent UV-absorbing properties. pnu.ac.ir |
Advanced Spectroscopic and Supramolecular Characterization of 2 ,5 Dichloro 2 Hydroxybenzophenone
High-Resolution Mass Spectrometry for Isotopic and Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous confirmation of the elemental composition and molecular structure of 2',5-Dichloro-2-hydroxybenzophenone. The compound has a molecular formula of C₁₃H₈Cl₂O₂ and a molecular weight of approximately 267.11 g/mol . sielc.comchemicalbook.com
A key feature in the mass spectrum of this compound is the distinct isotopic pattern arising from the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). Consequently, a molecule with two chlorine atoms will exhibit a characteristic cluster of peaks in its mass spectrum. The [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will appear in a ratio of approximately 9:6:1, which provides definitive evidence for the presence of two chlorine atoms in the molecule.
HRMS provides the high-accuracy mass measurement necessary to confirm the elemental formula. The predicted monoisotopic mass of this compound is 265.99014 Da. uni.lu By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically within a few parts per million), HRMS can distinguish C₁₃H₈Cl₂O₂ from other potential molecular formulas with the same nominal mass. For instance, predicted m/z values for various adducts, such as [M+H]⁺ (266.99742), [M+Na]⁺ (288.97936), and [M-H]⁻ (264.98286), can be calculated and compared against experimental data to further validate the compound's identity. uni.lu
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 266.99742 |
| [M+Na]⁺ | 288.97936 |
| [M-H]⁻ | 264.98286 |
| [M+K]⁺ | 304.95330 |
| [M+NH₄]⁺ | 284.02396 |
Data sourced from predicted values. uni.lu
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the detailed molecular structure of this compound by providing information on the chemical environment, connectivity, and spatial relationships of its hydrogen and carbon atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the six aromatic protons. The protons on the 2-hydroxyphenyl ring and the 2,5-dichlorophenyl ring will resonate in the aromatic region (typically 6.5-8.0 ppm). The intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen causes the hydroxyl proton to appear significantly downfield, often above 10 ppm, as a broad singlet. The splitting patterns (e.g., doublets, triplets, doublet of doublets) arise from spin-spin coupling between adjacent protons, allowing for the assignment of each proton to its specific position on the aromatic rings. For example, analysis of related compounds like 2,5-dichlorophenol (B122974) shows characteristic shifts and coupling constants (J-values) that help in assigning the proton signals. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display 13 distinct signals, one for each carbon atom in the molecule, assuming no accidental overlap. The carbonyl carbon (C=O) is typically the most downfield signal, appearing around 190-200 ppm. The carbon atoms attached to the electronegative chlorine and oxygen atoms will also show characteristic downfield shifts. The remaining aromatic carbons will resonate in the 110-140 ppm range. Predicted spectra for similar structures, such as 2-hydroxybenzaldehyde, can provide a basis for initial assignments. hmdb.ca
2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for unambiguous structural confirmation.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to identify which protons are adjacent to each other within the same spin system (i.e., on the same aromatic ring).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying the connectivity between the two aromatic rings through the carbonyl group and for confirming the positions of the non-protonated (quaternary) carbons, including the carbonyl carbon and those bearing the chloro and hydroxyl substituents.
By combining these NMR methods, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the precise substitution pattern of the molecule.
Vibrational Spectroscopy (Infrared and Raman) for Elucidating Molecular Fingerprints and Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic "molecular fingerprint" of this compound by probing its molecular vibrations. psu.edu These complementary methods are essential for identifying key functional groups and understanding intermolecular interactions. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions corresponding to polar functional groups.
O-H Stretching: A very broad and often weak absorption band is expected in the 2500-3500 cm⁻¹ region, characteristic of a strongly intramolecularly hydrogen-bonded hydroxyl group. This is a hallmark of 2-hydroxybenzophenone (B104022) structures.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of sharp bands just above 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band for the carbonyl group is expected around 1620-1650 cm⁻¹. The frequency is lower than that of a typical diaryl ketone (≈1660 cm⁻¹) due to the intramolecular hydrogen bond, which weakens the C=O double bond.
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region.
C-Cl Stretching: The C-Cl stretching vibrations are expected to produce strong bands in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to the IR spectrum.
The symmetric stretching of the aromatic rings often produces strong Raman signals.
The C-Cl bonds also give rise to characteristic Raman bands.
The complementarity of IR and Raman is evident in molecules like 2,5-dichloroacetophenone, where different vibrational modes are active in each technique. researchgate.net
The combination of IR and Raman spectra provides a rich dataset of vibrational modes. These spectra are unique to the specific arrangement of atoms and functional groups in this compound, serving as a robust method for identification and structural analysis. The presence of features like C-H⋯O hydrogen bonds can also be investigated through detailed analysis of the vibrational spectra. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | IR Activity | Raman Activity |
|---|---|---|---|---|
| O-H | Stretching (H-bonded) | 2500-3500 (broad) | Medium | Weak |
| C-H | Aromatic Stretching | 3000-3100 | Medium | Strong |
| C=O | Stretching (H-bonded) | 1620-1650 | Strong | Medium |
| C=C | Aromatic Stretching | 1400-1600 | Strong | Strong |
| C-Cl | Stretching | 600-800 | Strong | Strong |
Expected ranges are based on data for analogous compounds.
Electronic Absorption and Emission Spectroscopy for Investigating Excited States and Luminescence Properties
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission techniques, is employed to investigate the electronic transitions and photophysical properties of this compound. Benzophenone (B1666685) and its derivatives are known for their rich photochemistry. researchgate.net
UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) is expected to show strong absorption bands in the UV region. These absorptions are due to π → π* and n → π* electronic transitions within the conjugated system of the molecule.
Strong π → π* transitions, associated with the aromatic rings and carbonyl group, typically appear at shorter wavelengths (e.g., 240-280 nm).
A weaker, longer-wavelength n → π* transition, involving the non-bonding electrons on the carbonyl oxygen, is often observed as a shoulder or a distinct band around 320-360 nm. nih.gov The presence of the hydroxyl and chloro substituents influences the energy of these transitions, causing shifts in the maximum absorption wavelengths (λ_max) compared to the parent benzophenone molecule. shimadzu.com
Emission Spectroscopy and Excited-State Properties: 2-Hydroxybenzophenone derivatives are well-known for their role as UV stabilizers, a function derived from their unique excited-state dynamics. Upon absorption of UV light, they typically undergo efficient and rapid Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov In this process, the phenolic proton is transferred to the carbonyl oxygen in the excited state, forming a transient keto-tautomer.
This keto-tautomer provides a non-radiative decay pathway, allowing the molecule to dissipate the absorbed UV energy as heat and return to its original ground state without undergoing photodegradation. This process usually results in very low fluorescence quantum yields (i.e., weak emission). Any observed fluorescence is often anomalous and highly dependent on the molecular environment, such as solvent polarity and hydrogen-bonding capability. researchgate.net The emission, if present, is typically highly Stokes-shifted, with the keto-tautomer emitting at much longer wavelengths (e.g., in the green-yellow region of the spectrum) compared to the absorption. nih.gov The specific chloro-substitution pattern in this compound will fine-tune these excited-state energies and deactivation pathways.
X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination
X-ray crystallography provides the most definitive and precise information about the three-dimensional structure of this compound in the solid state. This technique determines the exact spatial coordinates of each atom in the crystal lattice, yielding accurate data on bond lengths, bond angles, and torsional angles.
For this compound, a single-crystal X-ray diffraction study would confirm several key structural features:
Intramolecular Hydrogen Bond: The analysis would provide the precise geometry of the O-H···O hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen. This includes the H···O distance and the O-H···O angle, which are critical indicators of the bond's strength. In related structures like 5-chloro-2-hydroxybenzophenone (B104029), this intramolecular bond is a dominant feature. researchgate.net
Molecular Conformation: The dihedral angles between the two aromatic rings and the carbonyl group would be accurately determined. The two phenyl rings in benzophenones are typically twisted out of plane with respect to each other to relieve steric hindrance. The degree of this twist is a key conformational parameter.
Bond Lengths and Angles: The analysis would confirm the expected bond lengths, such as the C=O double bond being slightly elongated due to hydrogen bonding and conjugation.
Crystal Packing: The study would reveal how the molecules are arranged in the crystal lattice, identifying any intermolecular interactions such as π–π stacking or C-H···O interactions that contribute to the stability of the crystal structure.
Table 3: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/Feature |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Key Interactions | Intramolecular O-H···O hydrogen bond |
| Intermolecular π–π stacking, C-H···Cl contacts | |
| Phenyl Ring Dihedral Angle | 45-60° |
| O-H···O Distance | ~1.8 - 2.0 Å |
Values are based on typical findings for similar benzophenone structures.
Chiroptical Spectroscopic Studies of Optically Active Derivatives
The parent molecule, this compound, is achiral and therefore optically inactive. However, chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), become powerful tools for studying its optically active derivatives.
To induce chirality, the molecule must be chemically modified by either:
Introducing a chiral center: Attaching a chiral substituent to the benzophenone framework.
Creating atropisomerism: Introducing bulky groups that hinder the free rotation around the single bond connecting one of the phenyl rings to the carbonyl group, potentially leading to stable, non-superimposable atropisomers.
Once a chiral derivative is synthesized, its chiroptical properties can be investigated.
Circular Dichroism (CD) Spectroscopy: A CD spectrum measures the differential absorption of left and right circularly polarized light by the chiral molecule. The benzophenone chromophore itself gives rise to strong electronic transitions in the UV region. When placed in a chiral environment, these transitions become CD-active, producing positive or negative Cotton effects. The signs and magnitudes of these Cotton effects are exquisitely sensitive to the absolute configuration and conformation of the chiral derivative.
The Benzophenone Chromophore Rule: The benzophenone chromophore has been historically used as a reporter group in structural chemistry. The "benzophenone octant rule" is an empirical rule that relates the sign of the Cotton effect associated with the n → π* transition (around 330-350 nm) to the spatial arrangement of substituents around the chromophore. This allows for the determination of the absolute configuration of nearby chiral centers.
While no specific studies on chiral derivatives of this compound were found in the search results, the extensive literature on other chiral benzophenones confirms that this approach would be a valid and powerful method for stereochemical analysis of any such derivatives that were to be synthesized.
Supramolecular Interactions and Inclusion Complex Formation with Host Molecules (e.g., Cyclodextrins)
The study of supramolecular interactions reveals how this compound can engage in non-covalent host-guest chemistry, particularly with macrocyclic host molecules like cyclodextrins (CDs). thno.org Cyclodextrins are toroidal-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them ideal hosts for encapsulating nonpolar or sparingly soluble guest molecules in aqueous solutions. oatext.comoatext.com
The formation of an inclusion complex between this compound (the guest) and a cyclodextrin (B1172386), such as β-cyclodextrin (β-CD), is driven primarily by hydrophobic interactions. tnstate.edu The relatively nonpolar dichlorinated phenyl ring of the guest molecule is expected to be encapsulated within the hydrophobic cavity of the β-CD, displacing high-energy water molecules and leading to a thermodynamically stable complex. nih.gov
Evidence for the formation of such an inclusion complex can be obtained through various spectroscopic techniques:
NMR Spectroscopy: Upon complexation, the chemical shifts of the protons on the guest molecule that are located inside the CD cavity will experience significant changes (usually upfield shifts) due to the shielding environment of the host. The inner protons (H-3 and H-5) of the cyclodextrin will also show notable shifts. researchgate.net
UV-Visible Spectroscopy: The inclusion of the chromophore within the less polar microenvironment of the CD cavity can cause slight shifts (either bathochromic or hypsochromic) in the absorption bands and changes in molar absorptivity.
Fluorescence Spectroscopy: If the molecule is fluorescent, complexation can lead to a significant enhancement of fluorescence intensity. The hydrophobic cavity of the cyclodextrin protects the excited state of the guest from non-radiative decay pathways involving water molecules.
The formation of these inclusion complexes can alter the physicochemical properties of this compound, potentially increasing its aqueous solubility and chemical stability. nih.govnih.gov This is a widely used strategy in pharmaceutical and material sciences. nih.gov
Computational Chemistry and Theoretical Investigations into 2 ,5 Dichloro 2 Hydroxybenzophenone Reactivity and Properties
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net By approximating the complex many-electron problem, DFT allows for the calculation of various molecular properties with a good balance of accuracy and computational cost. karazin.ua These calculations are instrumental in understanding reaction pathways by mapping the potential energy surface and identifying transition states, which are crucial for predicting reaction kinetics and mechanisms. nih.govchemrxiv.org
Theoretical simulations of spectroscopic signatures, such as UV-Vis absorption spectra, are invaluable for interpreting experimental data. Time-dependent DFT (TD-DFT) is a widely used method to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption peaks observed in UV-Vis spectroscopy. researchgate.netsigmaaldrich.com For benzophenone (B1666685) derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and help assign the electronic transitions involved, such as n → π* and π → π* transitions. sci-hub.se The accuracy of these predictions is often validated by comparing the calculated spectra with experimental measurements in various solvents. researchgate.net
The calculated spectroscopic data for 2',5-Dichloro-2-hydroxybenzophenone and related compounds provide insights into how substituents and solvent environments influence their photophysical properties. For instance, the introduction of electron-withdrawing or electron-donating groups can cause a red or blue shift in the absorption spectrum, a phenomenon that can be rationalized through DFT calculations. nih.gov
| Computational Method | Calculated Property | Significance for this compound |
| DFT/TD-DFT | UV-Vis Absorption Spectra | Predicts absorption wavelengths and electronic transitions. researchgate.netsigmaaldrich.com |
| DFT | Vibrational Frequencies (IR/Raman) | Correlates calculated vibrational modes with experimental spectra to confirm molecular structure. rsc.org |
| DFT | NMR Chemical Shifts | Aids in the assignment of experimental NMR signals. nih.gov |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. mdpi.com
For this compound, DFT calculations can map the electron density distribution of the HOMO and LUMO. This analysis reveals which parts of the molecule are most likely to participate in electron donation and acceptance. researchgate.net The distribution of these orbitals is influenced by the chloro and hydroxyl substituents, which in turn dictates the molecule's reactivity in various chemical transformations. Mulliken charge analysis, another output of DFT calculations, provides a quantitative measure of the partial atomic charges, offering further insight into the molecule's polarity and electrostatic potential. karazin.ua
| Parameter | Definition | Relevance to this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons. nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons. nih.gov |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and polarizability. mdpi.com |
| Mulliken Charge | A method for estimating partial atomic charges. | Helps to understand the electrostatic potential and polar nature of the molecule. karazin.ua |
The electrochemical properties of this compound can be theoretically predicted using DFT. The energies of the HOMO and LUMO are directly related to the molecule's ionization potential and electron affinity, respectively, which in turn correlate with its oxidation and reduction potentials. doaj.org Cyclic voltammetry is an experimental technique used to measure these potentials, and DFT calculations can provide a theoretical framework for interpreting the results. researchgate.net
By calculating the energies of the neutral molecule and its corresponding radical cation and anion, it is possible to estimate the redox potentials. These theoretical predictions are valuable for understanding the molecule's behavior in electrochemical reactions and for designing new materials with specific redox properties. For instance, the reduction potential of benzophenone derivatives can be linearly correlated with various DFT-calculated energies. doaj.org
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions in Solution and Biological Environments
While quantum chemical calculations are powerful for understanding the electronic properties of a single molecule, molecular dynamics (MD) simulations are essential for exploring its behavior in a more realistic environment, such as in solution or within a biological system. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions.
For this compound, MD simulations can reveal its preferred conformations in different solvents and how it interacts with surrounding solvent molecules. This is particularly important for understanding its solubility and transport properties. In a biological context, MD simulations can be used to study how the molecule binds to a protein or other biological target, providing a dynamic picture of the binding process and the key interactions involved.
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems
For very large systems, such as an enzyme with a bound ligand, performing full quantum chemical calculations is computationally prohibitive. In such cases, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is employed. sigmaaldrich.com In QM/MM, the most chemically active part of the system (e.g., the ligand and the active site of the enzyme) is treated with a high-level quantum mechanical method, while the rest of the system (the bulk of the protein and solvent) is treated with a less computationally expensive molecular mechanics force field.
This approach allows for the study of reaction mechanisms within complex biological environments, providing a balance between accuracy and computational feasibility. For this compound, QM/MM simulations could be used to investigate its metabolism by enzymes or its mechanism of action as a drug, providing detailed insights into the chemical processes occurring within a biological system.
Elucidation of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms through Theoretical Models
A key photochemical process for many 2-hydroxybenzophenone (B104022) derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov In this process, upon absorption of light, a proton is transferred from the hydroxyl group to the carbonyl oxygen within the same molecule. This creates an excited-state keto-tautomer, which can then relax to the ground state via fluorescence, often with a large Stokes shift. nih.gov
Theoretical models, particularly those based on TD-DFT, are crucial for elucidating the mechanism of ESIPT. sci-hub.se These calculations can map the potential energy surfaces of both the ground and excited states, identifying the energy barriers for proton transfer. researchgate.net By analyzing the changes in geometry and electronic structure upon excitation, researchers can understand the driving forces behind the ESIPT process. nih.gov Theoretical studies have shown that the strengthening of the intramolecular hydrogen bond in the excited state facilitates the proton transfer. sci-hub.se The study of ESIPT is important for the design of fluorescent probes, photostabilizers, and other materials with specific photophysical properties. nih.gov
Thermodynamic and Kinetic Analyses of Molecular Transformations
Computational chemistry, particularly through methods like Density Functional Theory (DFT), allows for the detailed examination of the thermodynamic properties and kinetic barriers associated with the molecular transformations of this compound. These theoretical analyses are crucial for understanding the compound's reactivity, stability, and potential reaction pathways under various conditions.
The thermodynamic analysis typically focuses on state functions such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These values determine the spontaneity and equilibrium position of a chemical reaction. For a molecule like this compound, transformations could include intramolecular rearrangements, such as proton transfer from the hydroxyl group to the carbonyl oxygen, or intermolecular reactions.
Kinetic analysis, on the other hand, investigates the rate of these transformations by calculating the activation energy (Ea). The activation energy represents the minimum energy required for a reaction to occur and is a key determinant of the reaction speed. A high activation energy suggests a slow reaction, indicating a kinetically stable molecule under specific conditions.
Detailed research findings from computational models would typically be presented in data tables, outlining the calculated thermodynamic and kinetic parameters for various postulated transformation pathways. For instance, the energy difference between different conformational isomers or the activation energy for a specific bond cleavage can be quantified.
Table 1: Calculated Thermodynamic Parameters for a Postulated Intramolecular Proton Transfer in this compound
| Parameter | Value | Unit |
| Enthalpy Change (ΔH) | Data not available | kJ/mol |
| Entropy Change (ΔS) | Data not available | J/(mol·K) |
| Gibbs Free Energy Change (ΔG) | Data not available | kJ/mol |
Note: The values in this table are placeholders and would be populated with data from specific computational studies.
Table 2: Calculated Kinetic Parameters for a Postulated Transformation of this compound
| Transformation Pathway | Activation Energy (Ea) | Rate Constant (k) at 298 K |
| Pathway A | Data not available | Data not available |
| Pathway B | Data not available | Data not available |
Note: The values in this table are placeholders and would be populated with data from specific computational studies.
The insights gained from such theoretical analyses are fundamental for predicting the behavior of this compound in various chemical environments and for guiding the design of potential applications or further experimental research.
Photochemical Transformations and Mechanistic Insights of 2 ,5 Dichloro 2 Hydroxybenzophenone
Ultrafast Excited-State Dynamics and Energy Dissipation Pathways
Upon absorption of UV radiation, 2',5-dichloro-2-hydroxybenzophenone is promoted to an electronically excited singlet state (S1). For 2-hydroxybenzophenone (B104022) derivatives, the primary and most rapid deactivation pathway is an ultrafast excited-state intramolecular proton transfer (ESIPT). grafiati.comcapes.gov.brnih.gov In this process, the phenolic proton is transferred to the carbonyl oxygen, a reaction that is essentially barrierless and occurs on a femtosecond to picosecond timescale. nih.govnih.gov
This transfer creates a transient keto-tautomer in an excited state. This tautomer then undergoes very fast, non-radiative decay back to the ground state, where the proton is transferred back to its original position, restoring the initial chemical structure. This rapid ESIPT mechanism is a highly efficient pathway for dissipating absorbed UV energy as heat, which contributes to the photostability of many 2-hydroxybenzophenone compounds used as UV absorbers.
A competing process to ESIPT is intersystem crossing (ISC) from the initial singlet excited state (S1) to the triplet state (T1). Aromatic carbonyl compounds like benzophenone (B1666685) are known to undergo fast ISC. nih.gov The presence of chlorine atoms, due to the heavy-atom effect, can further enhance the rate of ISC. Once populated, the triplet state has a longer lifetime and is a key intermediate in subsequent photochemical reactions.
Key Energy Dissipation Pathways:
Excited-State Intramolecular Proton Transfer (ESIPT): A dominant, ultrafast non-radiative decay channel that promotes photostability.
Intersystem Crossing (ISC): Population of the triplet excited state, which can lead to further photochemistry.
Fluorescence: Generally, fluorescence from the initial excited state is very weak due to the efficiency of ESIPT and ISC processes.
Mechanistic Studies of Photodegradation and Photoproduct Identification
When energy dissipation through ESIPT is not completely efficient or when the molecule undergoes intersystem crossing to the triplet state, photodegradation can occur. The primary pathway for the degradation of chlorinated aromatic compounds is typically reductive dechlorination, involving the cleavage of the carbon-chlorine (C-Cl) bond. mdpi.comrsc.org
The photodegradation of this compound is expected to proceed through the homolytic cleavage of one of the C-Cl bonds to form a chlorophenyl radical and a chlorine radical. This process can be initiated from the excited triplet state. The resulting aryl radical can then abstract a hydrogen atom from the solvent or another organic molecule to form a monochlorinated benzophenone derivative. Stepwise dechlorination could eventually lead to the formation of 2-hydroxybenzophenone. rsc.org
Another potential degradation pathway involves the reaction of the excited molecule with other species present in the environment, such as dissolved oxygen, which can lead to a variety of oxidized products. Studies on other chlorinated hydroxybenzophenones have shown that degradation can result in the formation of various hydroxylated and dechlorinated byproducts. nih.gov
Plausible Photodegradation Products:
| Reactant | Potential Photoproducts | Transformation Pathway |
|---|---|---|
| This compound | 2-Chloro-2'-hydroxy-5'-chlorobenzophenone | Isomerization (less likely) |
| 2-Hydroxy-5-chlorobenzophenone | Reductive dechlorination (loss of Cl from the 2' position) | |
| 2'-Chloro-2-hydroxybenzophenone | Reductive dechlorination (loss of Cl from the 5 position) | |
| 2-Hydroxybenzophenone | Complete reductive dechlorination | |
| Chlorinated Biphenyls/Diphenyl Ethers | Radical coupling/rearrangement |
Investigation of Photo-Induced Radical Generation and Subsequent Reactivity
The absorption of light by this compound can lead to the generation of several types of radical species.
Aryl and Chlorine Radicals: As mentioned, the most direct photo-induced radical generation process is the homolytic cleavage of the C-Cl bonds from the excited triplet state. nih.govresearchgate.net
Reaction: Ar-Cl + hν → ³(Ar-Cl)* → Ar• + Cl•
Ketyl Radicals: The triplet state of benzophenones is known for its ability to abstract hydrogen atoms from suitable donors (like solvents or other organic molecules), leading to the formation of a ketyl radical. nih.gov
Reaction: ³(Ar₂C=O)* + R-H → Ar₂Ċ-OH + R•
Reactive Oxygen Species (ROS): The excited triplet state can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This process is a common pathway for photosensitized oxidations.
Sensitization and Quenching Phenomena in Photochemical Processes
Benzophenone and its derivatives are well-established triplet photosensitizers. rsc.org After this compound undergoes intersystem crossing to its triplet state, it can transfer this triplet energy to another molecule (an acceptor) with a lower triplet energy.
Sensitization: D(T₁) + A(S₀) → D(S₀) + A(T₁) (where D is the benzophenone sensitizer (B1316253) and A is the acceptor)
This process is crucial in contexts where the acceptor molecule does not absorb light efficiently itself but can undergo photochemical reactions from its triplet state.
Conversely, the excited triplet state of the benzophenone can be deactivated, or "quenched," by other molecules. rsc.org A ubiquitous and highly efficient quencher is molecular oxygen, which, as noted above, becomes excited to singlet oxygen. researchgate.netnih.gov Other quenchers, such as certain antioxidants or polyenes, can deactivate the triplet state through energy transfer or electron transfer mechanisms, dissipating the energy without chemical reaction and thus inhibiting photodegradation. nih.gov The efficiency of quenching is typically diffusion-controlled. nih.gov
Influence of Environmental Factors (e.g., pH, Solvent Polarity) on Photochemical Pathways
Environmental factors, particularly solvent properties and pH, can significantly alter the photochemical behavior of this compound. nih.gov
Solvent Polarity and Protic vs. Aprotic Nature:
In nonpolar, aprotic solvents , the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen is stable. In this environment, the highly efficient ESIPT pathway is favored, leading to high photostability. rsc.org
In polar, protic solvents like water or alcohols, the solvent molecules can form intermolecular hydrogen bonds with both the hydroxyl and carbonyl groups of the benzophenone. rsc.org This can disrupt the intramolecular hydrogen bond required for ESIPT. nih.gov Furthermore, polar solvents can stabilize charge-separated states and may facilitate competing deactivation pathways, such as deprotonation from the excited state.
pH: The pH of the medium is critical because of the acidic nature of the phenolic hydroxyl group.
At low to neutral pH , the molecule exists predominantly in its neutral, phenolic form. In this state, it can undergo the ESIPT process upon photoexcitation.
At high pH , the phenolic proton is abstracted, and the molecule exists as the phenolate (B1203915) anion. This anionic form cannot undergo ESIPT. Its photochemistry will be different, likely involving direct decay from its excited states or reaction from a triplet state that has different characteristics (energy, lifetime, reactivity) than the triplet state of the neutral form. The absence of the ESIPT pathway can make the molecule more susceptible to photodegradation.
Summary of Environmental Influences:
| Condition | Dominant Species | Primary Photochemical Pathway | Expected Outcome |
|---|---|---|---|
| Nonpolar Solvent | Neutral (intramolecular H-bond) | Ultrafast ESIPT | High photostability, efficient energy dissipation |
| Polar, Protic Solvent | Neutral (intermolecular H-bonds) | ESIPT disrupted, ISC, deprotonation | Reduced photostability, potential for degradation |
| Aqueous, High pH | Phenolate Anion | ISC, fluorescence/phosphorescence | ESIPT blocked, increased photoreactivity/degradation |
Environmental Fate and Advanced Ecotoxicological Mechanisms of 2 ,5 Dichloro 2 Hydroxybenzophenone
Kinetics and Mechanisms of Environmental Degradation (Photolysis, Hydrolysis, Biodegradation)
The environmental persistence of 2',5-Dichloro-2-hydroxybenzophenone is determined by its susceptibility to various degradation processes, including photolysis, hydrolysis, and biodegradation.
Photolysis and Hydrolysis: The benzophenone (B1666685) structure suggests a potential for photodegradation. For related compounds, such as 2,5-dichloro-1,4-benzoquinone, transformation in aqueous environments has been attributed primarily to photolysis, while the effect of hydrolysis was found to be negligible. nih.gov This suggests that sunlight-induced reactions could be a significant pathway for the breakdown of this compound in surface waters. The presence of hydroxyl and chloro- substituents on the aromatic rings will influence the photochemical reactivity, but specific rate constants for this compound are not readily available.
Biodegradation: Biodegradation represents a crucial mechanism for the ultimate removal of chlorinated aromatic compounds from the environment. Studies on analogous chemicals, such as dichlorotoluenes and chlorophenols, show that microorganisms have evolved specific enzymatic pathways for their degradation. researchgate.netresearchgate.net For instance, bacteria can utilize chlorinated compounds as growth substrates. researchgate.net The degradation of dichlorotoluenes by Ralstonia sp. involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of dichloromethylcatechols as central intermediates. researchgate.net This is followed by ring cleavage and further breakdown into smaller, non-toxic molecules that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. researchgate.net
Similarly, the biodegradation of the herbicide dichlobenil (B1670455), a dichlorinated nitrile, proceeds through metabolites like 2,6-dichlorobenzamide (B151250) (BAM) and 2,6-dichlorobenzoic acid (2,6-DCBA), with complete degradation observed in soils that have been previously exposed to the parent compound. nih.gov This indicates that microbial communities can adapt to metabolize complex chlorinated molecules. It is plausible that this compound undergoes similar microbially-mediated degradation, likely initiated by hydroxylation and followed by ortho- or meta-cleavage of the aromatic rings. researchgate.net
Bioavailability and Biotransformation Pathways in Environmental Organisms
Bioavailability: Bioavailability, the fraction of a chemical that is absorbed and available to cause a biological effect, is a key factor in determining ecotoxicity. mdpi.compharmafeatures.com For benzophenone derivatives like 2-hydroxy-4-methoxybenzophenone (HMB, or oxybenzone), studies in mammals show good absorption after oral administration, although systemic bioavailability can be low due to first-pass metabolism. nih.gov In aquatic environments, the bioavailability of compounds like this compound will be influenced by its partitioning behavior between water, sediment, and biological tissues.
Biotransformation Pathways: Once absorbed, organisms metabolize foreign compounds (xenobiotics) through a series of enzymatic reactions to facilitate their excretion. For benzophenones, these pathways are well-documented. Phase I metabolism typically involves oxidation reactions, such as hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net Phase II metabolism involves conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid or sulfate (B86663) to increase water solubility. nih.gov
A study on HMB in rats and mice identified several key metabolites, demonstrating the primary biotransformation routes. nih.gov These pathways are likely analogous for this compound.
Table 1: Examples of Metabolites Identified from the Biotransformation of 2-Hydroxy-4-methoxybenzophenone (HMB)
| Metabolite Name | Abbreviation | Transformation Type |
|---|---|---|
| HMB-glucuronide | HMB-Gluc | Phase II (Glucuronidation) |
| 2,4-dihydroxybenzophenone | DHB | Phase I (Demethylation) |
| DHB-glucuronide | DHB-Gluc | Phase II (Glucuronidation) |
| DHB-sulfate | DHB-Sulfate | Phase II (Sulfation) |
| 2,5-dihydroxy-4-methoxybenzophenone | - | Phase I (Hydroxylation) |
Data sourced from a study on HMB metabolism in rats and mice, indicating likely pathways for other benzophenones. nih.gov
Therefore, the biotransformation of this compound in environmental organisms is expected to proceed via hydroxylation of the aromatic rings, followed by conjugation with glucuronide or sulfate moieties before excretion.
Advanced Mechanistic Ecotoxicology at the Sub-Cellular and Molecular Levels
Oxidative Stress Response and Cellular Defense Mechanisms
Exposure to environmental contaminants like chlorinated phenols can lead to oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.govnih.gov ROS, such as superoxide (B77818) anions and hydrogen peroxide, can damage vital cellular components including lipids, proteins, and DNA. nih.gov
Cells respond to oxidative stress by upregulating antioxidant defense mechanisms. nih.gov This includes enzymatic and non-enzymatic systems. Key antioxidant enzymes that protect against ROS-induced damage include superoxide dismutase, catalase, and glutathione (B108866) peroxidases. Non-enzymatic antioxidants include molecules like glutathione (GSH), which plays a central role in redox regulation and can detoxify pollutants through conjugation. nih.gov The induction of these defense systems is a common biomarker for exposure to pro-oxidant chemicals.
Interaction with Cellular Membranes and Transport Systems
The lipophilic nature of chlorinated phenols allows them to interact with and potentially disrupt cellular membranes. This can alter membrane fluidity and permeability, impairing critical functions like ion transport and energy transduction. zealquest.com Some chlorinated phenols are known to act as protonophores (proton transporters) across lipid bilayers, which can uncouple oxidative phosphorylation and disrupt cellular energy production. nih.gov The baseline toxicity, or narcosis, of many organic pollutants is attributed to their accumulation in cell membranes, leading to impaired membrane function. zealquest.com Specific interactions with membrane-bound transport proteins could also affect the uptake and efflux of essential nutrients and toxicants.
Enzyme Perturbation and Metabolic Pathway Disruption in Aquatic and Terrestrial Biota
Chlorinated organic compounds can act as enzyme inhibitors, disrupting essential metabolic pathways. nih.govnih.gov A study on 2,5-dichloro-1,4-benzoquinone, a related compound, demonstrated its ability to act as a strong, time- and concentration-dependent inactivator of the enzyme urease. nih.gov This inhibition followed a simple bimolecular process, indicating a direct interaction between the chemical and the enzyme. nih.gov
Disruption can also occur at the level of metabolic regulation. Chemicals that interfere with endocrine signaling pathways are known as endocrine-disrupting chemicals (EDCs), and a subset of these that specifically affect energy balance are termed "metabolism-disrupting chemicals" (MDCs). nih.govnih.gov Benzophenone derivatives have been investigated for their endocrine-disrupting potential. researchgate.net By perturbing key enzymatic and signaling pathways, compounds like this compound could potentially alter lipid metabolism, glucose homeostasis, and other vital processes in exposed organisms. nih.gov
Sorption, Leaching, and Transport Dynamics in Environmental Compartments
The fate and transport of this compound in the environment are governed by its sorption to soil and sediment particles. Sorption reduces the concentration of a chemical in the aqueous phase, thereby decreasing its mobility, leaching potential, and bioavailability. msss.com.myresearchgate.net
Studies on structurally similar compounds, such as the herbicide dichlobenil and the contaminant 2,4-dichlorophenol, provide strong evidence for the factors controlling sorption. The primary determinants of sorption for these compounds are the organic carbon content and clay content of the soil or sediment. msss.com.myresearchgate.netnih.gov
Table 2: Sorption Coefficients (Kd) for Dichlobenil and its Metabolite BAM in Various Sediments
| Sediment Type | Compound | Kd (L kg⁻¹) |
|---|---|---|
| Topsoils | Dichlobenil | 7.4 - 17.4 |
| Topsoils | BAM | 0.24 - 0.66 |
| Clayey Till | Dichlobenil | 2.7 - 126 |
| Clayey Till | BAM | 0.10 - 0.93 |
Data illustrates the high sorption of a dichlorinated compound (Dichlobenil) compared to its more polar metabolite (BAM) and the variability based on sediment type. nih.gov
The high sorption affinity, particularly in soils rich in organic matter and clay, indicates that this compound would likely be retained in the upper soil layers. msss.com.mynih.gov This reduces the risk of leaching into groundwater but can lead to its accumulation in sediments, creating a long-term reservoir of contamination for benthic organisms. The transport of this compound would therefore be primarily associated with the movement of suspended solids in aquatic systems and soil erosion in terrestrial environments.
Biological Activities and Mechanistic Elucidation of 2 ,5 Dichloro 2 Hydroxybenzophenone and Its Analogs
Antimicrobial Spectrum and Underlying Mechanisms of Actionnih.gov
Derivatives of 2',5-Dichloro-2-hydroxybenzophenone have demonstrated notable antimicrobial properties. The specific structure of these compounds, including the placement of chloro and hydroxyl groups, plays a critical role in their activity against a range of microbial pathogens. nih.gov
Antibacterial Activity: Inhibition of Bacterial Growth and Vital Processes
Analogues of this compound have shown promising antibacterial effects. For instance, studies on related hydroxybenzophenones, such as 2,2′,4-trihydroxybenzophenone, have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. frontiersin.org The mechanism of action for these compounds often involves disruption of the bacterial cell wall, leading to the leakage of essential cellular components like proteins. frontiersin.org
Furthermore, synthetic derivatives incorporating a dichlorohydroxyphenyl group, specifically 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, have exhibited structure-dependent activity against various Gram-positive pathogens, including Staphylococcus aureus, Enterococcus faecalis, and Clostridioides difficile. nih.gov The presence of the dichloro-2-hydroxyphenyl moiety is a key contributor to this antibacterial action.
Table 1: Antibacterial Activity of a this compound Analog
| Compound/Analog | Bacterial Strain | Activity/Effect | Reference |
|---|---|---|---|
| 2,2′,4-trihydroxybenzophenone | Gram-positive & Gram-negative | MIC values from 62.5 to 250 µg/mL; Acts on the bacterial cell wall | frontiersin.org |
This table is interactive. Click on the headers to sort the data.
Antifungal Activity: Suppression of Fungal Pathogens
The antifungal potential of this chemical family has also been investigated. Research on 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed that certain hydrazones in this series show promising activity against multidrug-resistant Candida auris isolates and azole-resistant Aspergillus fumigatus strains. nih.gov Similarly, other related heterocyclic structures, like 2-(2'-hydroxy-5'-aminophenyl)benzoxazole, have been noted for their fungistatic activity against Candida species, suggesting that the hydroxyphenyl scaffold is a viable starting point for developing novel antifungal agents. fao.org
Identification of Microbial Targets and Resistance Mechanisms
The primary microbial target for some benzophenone (B1666685) analogs appears to be the cell envelope. Studies have shown that compounds like 2,2′,4-trihydroxybenzophenone can disrupt the integrity of the bacterial cell membrane, a mechanism that is often less prone to the development of resistance compared to the inhibition of specific enzymes. frontiersin.org For fungal pathogens, certain derivatives have shown efficacy against strains with known resistance mechanisms, such as mutations in the CYP51A gene in A. fumigatus, indicating that these compounds may bypass common resistance pathways. nih.gov
Anticancer and Cytotoxic Properties: Molecular Pathways and Therapeutic Potentialnih.govmdpi.com
The cytotoxic capabilities of this compound analogs against various cancer cell lines have been a subject of significant research. These compounds can induce cell death and inhibit tumor growth through multiple molecular pathways.
DNA Interaction: Binding, Intercalation, and Cleavage Mechanisms
While direct studies on this compound are limited, the mechanisms of related compounds suggest potential interactions with DNA. DNA intercalators are molecules that can insert themselves between the base pairs of DNA, perturbing its structure and function. nih.gov This action can interfere with DNA replication and transcription, ultimately leading to cytotoxicity. nih.gov Some DNA intercalators can induce chromatin damage and trigger the degradation of essential enzymes like RNA Polymerase II. nih.gov
Furthermore, certain hydroxylated aromatic compounds, such as di- and trihydroxyalkylbenzenes, can mediate DNA strand scission, particularly in the presence of metal ions like Cu(II). researchgate.net This process is believed to involve the generation of reactive oxygen species (ROS), such as the hydroxyl radical, which directly attacks the DNA backbone. researchgate.netnih.gov Given the phenolic nature of this compound, a similar mechanism of ROS-mediated DNA cleavage could be a potential pathway for its cytotoxic effects.
Enzyme Inhibition in Neoplastic Cells (e.g., Glutathione (B108866) S-Transferases - GSTA1-1)
A significant mechanism contributing to the anticancer potential of these compounds is the inhibition of key cellular enzymes. Glutathione S-Transferases (GSTs) are a family of enzymes that play a crucial role in detoxification and are often overexpressed in cancer cells, contributing to multidrug resistance. nih.gov The human GSTA1-1 isoenzyme is a particularly important target for overcoming this resistance. nih.gov
Studies have shown that various compounds can inhibit GSTs. For example, dopamine (B1211576) and its conjugates can cause reversible inhibition of GSTA1-1. nih.gov More relevantly, compounds with structural similarities to this compound, such as 2,4-Dichlorophenoxyacetic acid, have been found to inhibit plant GSTs. nih.gov Research on a 5-fluorobenzimidazole derivative bearing a 3,5-dichloro-2-hydroxyphenyl substituent—a close analog—demonstrated the highest anticancer activity in a human lung cancer (A549) cell line model, highlighting the cytotoxic potential of this specific chemical moiety. nih.gov
Table 2: Anticancer and Cytotoxic Findings for Analogs
| Compound/Analog | Cell Line | Activity/Mechanism | Reference |
|---|---|---|---|
| 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent | A549 (Human Lung Cancer) | Highest anticancer activity among tested compounds | nih.gov |
| 3,6-diunsaturated 2,5-diketopiperazines | A549 and HeLa | Moderate to good anticancer capacities (IC50 = 0.7 to 8.9 μM); Induction of apoptosis | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Apoptotic and Necrotic Cell Death Induction Pathways
Cell death is a fundamental biological process that can be broadly categorized into two main forms: accidental cell death, which is a rapid and unpreventable response to severe insults, and regulated cell death (RCD), which involves specific molecular pathways. nih.gov RCD encompasses several distinct mechanisms, including apoptosis, necroptosis, and ferroptosis. nih.govembopress.org
Apoptosis, a well-characterized form of RCD, is crucial for development and tissue homeostasis. nih.gov It proceeds through two primary pathways: the extrinsic pathway, initiated by extracellular signals, and the intrinsic pathway, triggered by intracellular stress. nih.govnih.gov Both pathways converge on the activation of caspases, which are the central executioners of apoptosis. nih.gov Necrosis, on the other hand, was traditionally viewed as a passive, uncontrolled form of cell death, but it is now understood that there are regulated forms of necrosis, such as necroptosis. nih.gov
Recent studies have begun to elucidate the roles of different cell death pathways in various contexts, revealing that the response is not always limited to apoptosis. For instance, in some industrial cell cultures, non-apoptotic pathways like parthanatos and ferroptosis have been identified as significant contributors to cell viability loss. nih.gov Ferroptosis is a form of regulated cell death dependent on iron and characterized by the accumulation of lipid peroxides. embopress.org The induction of apoptosis can be studied experimentally using agents like staurosporine, which activates apoptotic caspases. researchgate.net The interplay between these pathways is complex, with some molecules playing roles in multiple cell death mechanisms. nih.gov
Antileishmanial Efficacy and Parasite-Specific Molecular Targets
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. nih.gov The search for new, effective, and safe drugs is a priority, given the limitations of current treatments. nih.govnih.gov
Research has demonstrated the antileishmanial potential of various synthetic and natural compounds. Analogs of the natural quinolone alkaloid N-methyl-8-methoxyflindersin have shown significant activity against Leishmania (Viannia) panamensis. nih.gov Similarly, symmetric Au(I) benzyl (B1604629) and aryl-N-heterocyclic carbenes have demonstrated low micromolar efficacy against Leishmania amazonensis and L. braziliensis promastigotes, with some derivatives showing high selectivity. nih.gov These gold-based compounds are thought to induce morphological alterations and increase membrane permeability in the parasites. nih.gov
Natural products are also a promising source of new antileishmanial agents. High-throughput screening of natural product libraries has identified novel flavonoids and ansa-macrolides with activity against Leishmania donovani. nih.gov Benzoxazinoid analogs have also been identified as promising prototypes for developing new leishmanicidal drugs, showing activity against L. (V.) braziliensis and L. (L.) infantum. nih.gov The antileishmanial activity of compounds is often evaluated against both the promastigote and the intracellular amastigote stages of the parasite to ensure efficacy against the clinically relevant form. nih.govmdpi.com
| Compound/Analog Class | Target Leishmania Species | Key Findings |
| N-methyl-8-methoxyflindersin analogs | L. (V.) panamensis | High antileishmanial activity with favorable selectivity indices. nih.gov |
| Au(I) N-heterocyclic carbenes | L. amazonensis, L. braziliensis | Active at low micromolar concentrations, inducing morphological changes. nih.gov |
| Flavonoids and Ansa-macrolides | L. donovani | Identified as potent inhibitors through high-throughput screening. nih.gov |
| Benzoxazinoid analogs | L. (V.) braziliensis, L. (L.) infantum | Exhibited activity similar to the reference drug Glucantime®. nih.gov |
Antioxidant Capacity and Free Radical Scavenging Mechanisms
Free radicals are reactive species generated during metabolic processes, and their overproduction can lead to various diseases. nih.gov Antioxidants are compounds that can neutralize these free radicals, thus protecting the body from their damaging effects. youtube.com The antioxidant activity of a compound is often attributed to its ability to scavenge free radicals. srce.hr
Hydroxybenzophenones and their analogs have been investigated for their antioxidant properties. The free radical scavenging mechanism of these compounds often involves the donation of a hydrogen atom from a hydroxyl group to the free radical, thereby neutralizing it. nih.gov The position of the hydroxyl group on the benzophenone scaffold can influence the antioxidant activity. nih.gov
Studies on hydroxybenzyl alcohol isomers have shown that they are potent inhibitors of lipid peroxidation and protein oxidation, suggesting their role as effective free radical scavengers. nih.gov Their scavenging ability has been found to be comparable to that of alpha-tocopherol. nih.gov Furthermore, chitosan (B1678972) derivatives incorporating a 2-hydroxy-5-chloro-1,3-benzene-disulfanimide moiety have demonstrated strong scavenging activity against hydroxyl and superoxide (B77818) radicals. nih.gov The antioxidant potential of these compounds is often evaluated using in vitro assays such as DPPH and ABTS radical scavenging tests. nih.gov
| Compound/Analog Class | Radical Scavenged | Key Findings |
| Hydroxybenzyl alcohols | Hydroxyl, Peroxyl | Potent inhibitors of lipid peroxidation and protein oxidation. nih.gov |
| 2-(hydroxyl-chloride-benzene-di-sulfanimide)-chitosan | Hydroxyl, Superoxide anion | Stronger scavenging activity than chitosan and ascorbic acid for hydroxyl radicals. nih.gov |
| Schima wallichii extracts | DPPH, ABTS, Hydroxyl, Nitric oxide, Superoxide | Concentration-dependent increase in free-radical scavenging. nih.gov |
Modulation of Biological Receptors and Signaling Pathways
The biological activity of a compound is often mediated through its interaction with specific biological receptors and the subsequent modulation of intracellular signaling pathways. In the context of cell death, for instance, the extrinsic apoptotic pathway is initiated by the binding of ligands to death receptors on the cell surface. nih.gov
The 2-hydroxybenzophenone (B104022) scaffold can act as a chemical auxiliary, facilitating certain chemical reactions through the formation of an intramolecular six-membered ring via hydrogen bonding. rsc.org This intramolecular interaction can enhance reactivity and selectivity in nucleophilic addition reactions. rsc.org While direct evidence for the modulation of specific receptors by this compound is limited in the provided search results, the principle that small molecules can influence signaling pathways is well-established. For example, the de-regulation of apoptotic signaling pathways, which are controlled by complex regulatory networks, can lead to various diseases. nih.gov
Interactions with Biological Macromolecules and Inclusion Complexes for Enhanced Bioactivity
The interaction of small molecules with biological macromolecules is fundamental to their biological activity. Furthermore, the physicochemical properties of a compound, such as its solubility and bioavailability, can be improved through the formation of inclusion complexes with host molecules like cyclodextrins. nih.gov
The formation of an inclusion complex can enhance the bioactivity of a guest molecule. For example, the inclusion complex of rutin (B1680289) with β-cyclodextrin showed increased antioxidant activity compared to rutin alone. nih.gov Similarly, the complexation of clausenidin (B14091337) with hydroxypropyl-β-cyclodextrin improved its solubility and anti-cancer activity. nih.gov The encapsulation of oxybenzone (B1678072) in a C-methylresorcin nih.govarene macrocycle significantly reduced its skin permeation, which could limit its potential long-term health effects. rsc.org
In the case of hydroxybenzophenones, studies have shown that they can form inclusion complexes with α- and β-cyclodextrins. researchgate.net The formation of these complexes is driven by non-covalent interactions, where a part of the guest molecule, such as a phenyl ring, enters the cavity of the cyclodextrin (B1172386). researchgate.net The crystal structure of 5-chloro-2-hydroxybenzophenone (B104029) reveals the presence of intramolecular hydrogen bonds and other non-covalent interactions like C—H⋯π and π–π stacking, which can also be important in its interactions with biological macromolecules. researchgate.net
| Guest Molecule | Host Molecule | Effect of Complexation |
| 4,4'-dihydroxybenzophenone, 4-hydroxybenzophenone | α-cyclodextrin, β-cyclodextrin | Formation of nano vesicles and nano rods. researchgate.net |
| Clausenidin | Hydroxypropyl-β-cyclodextrin | Improved solubility and anti-colon cancer activity. nih.gov |
| Oxybenzone | C-methylresorcin nih.govarene | Reduced skin permeation. rsc.org |
| Rutin | β-cyclodextrin | Increased antioxidant activity. nih.gov |
Advanced Applications and Materials Science Research Involving 2 ,5 Dichloro 2 Hydroxybenzophenone
Development of Novel UV Absorbers and Photostabilizers for Polymer Science
The development of robust UV absorbers and photostabilizers is critical in polymer science to prevent degradation from exposure to ultraviolet radiation. Derivatives of 2-hydroxybenzophenone (B104022) are a cornerstone in this field, and research has focused on modifying their structure to enhance performance and longevity in polymeric materials. totalconnection.comuvabsorber.com A key strategy involves increasing the molecular weight of these UV absorbers to minimize their migration out of the polymer matrix, a common cause of reduced long-term effectiveness. mdpi.com
One innovative approach has been the synthesis of novel UV absorbers by connecting two 2-hydroxybenzophenone moieties with various organic chains. This not only increases the molecular weight but can also improve compatibility with the host polymer. For instance, new tropolone-based UV absorbers have been rationally designed and synthesized, demonstrating strong UV absorbance and prolonged functional periods when blended with biodegradable polymers like poly(butylene adipate-co-terephthalate) (PBAT). mdpi.com
Furthermore, the creation of polymerizable UV absorbers from 2-hydroxybenzophenone derivatives represents a significant advancement. By introducing reactive groups, such as epoxy or methacryloyl functionalities, the UV absorber can be chemically bonded into the polymer backbone. researchgate.net This covalent linkage permanently locks the stabilizer within the polymer, offering superior protection against photodegradation.
Interactive Table:
Table 1: Research Findings on Novel UV Absorbers| Research Focus | Key Findings | Reference |
|---|---|---|
| Increased Molecular Weight | Synthesized novel UV absorbers with increased molecular weight by connecting two tropolone (B20159) UV absorber centers with different organic carbon chains, reducing migration in polymers. | mdpi.com |
| Polymerizable UV Absorbers | Developed polyester-type UV absorbers by reacting epoxy-functionalized 2-hydroxybenzophenone with anhydrides, creating stabilizers that can be incorporated into the polymer backbone. | researchgate.net |
Functional Dyes and Pigments Based on 2',5-Dichloro-2-hydroxybenzophenone Derivatives
The unique photophysical properties of 2-hydroxybenzophenone derivatives have paved the way for their use as functional dyes and pigments. A key characteristic of these compounds is their ability to undergo excited-state intramolecular proton transfer (ESIPT). nih.govfrontiersin.org This process, where a proton is transferred from the hydroxyl group to the carbonyl oxygen upon photoexcitation, leads to the emission of light from a different tautomeric form, resulting in a large Stokes shift and dual emission. nih.govfrontiersin.org
Researchers have successfully designed and synthesized a series of 2-hydroxybenzophenone derivatives with different electron-donating groups. nih.govfrontiersin.org These modifications allow for the tuning of the emission color. For example, by increasing the excitation energy, a clear redshift in the emission spectra can be observed, with the color changing from yellow to orange-red. nih.govfrontiersin.org This excitation-dependent emission makes these compounds highly promising for applications in data storage, information encryption, and anti-counterfeiting technologies. nih.gov
The synthesis of pigments from related chloro-anilines, which can be derived from dichlorinated benzophenones, further illustrates the versatility of this chemical class in creating coloring agents. chemicalbook.com The specific substitution patterns on the aromatic rings play a crucial role in determining the final color and properties of the pigment.
Rational Design of Medicinal Chemistry Leads and Pharmaceutical Candidates
The benzophenone (B1666685) scaffold is a recurring motif in medicinal chemistry, forming the core structure of several commercially available drugs. nih.gov Its versatility allows for the synthesis of a wide range of derivatives with diverse biological activities. For instance, compounds incorporating the benzophenone structure have been developed as nonsteroidal anti-inflammatory drugs (NSAIDs), treatments for Parkinson's disease, and agents to lower cholesterol. nih.gov
The rational design of new pharmaceutical candidates often involves modifying the basic benzophenone structure to optimize its interaction with biological targets. This can include the introduction of various functional groups to enhance binding affinity, improve pharmacokinetic properties, or reduce off-target effects. For example, 2,2'-hydroxybenzophenones and their N-acyl hydrazone derivatives have shown potent inhibitory activity against certain enzymes involved in multidrug resistance in cancer. nih.gov
While direct medicinal applications of this compound are not extensively documented in the provided search results, the principles of rational drug design suggest that its chlorinated and hydroxylated structure could serve as a starting point for developing new therapeutic agents. The chlorine atoms can influence the compound's lipophilicity and metabolic stability, while the hydroxyl group provides a handle for further chemical modification.
Catalytic Systems Utilizing this compound Metal Complexes
The development of metal-based catalysts for a wide array of chemical transformations is a vibrant area of research. rsc.orgnih.gov The ability of a molecule to coordinate with a metal ion is a prerequisite for its use as a ligand in a catalytic system. Benzophenone derivatives, with their carbonyl and hydroxyl groups, can act as bidentate ligands, forming stable complexes with various transition metals.
These metal complexes can then be employed as catalysts in a range of organic reactions. The electronic properties of the benzophenone ligand, influenced by substituents such as the chloro groups in this compound, can modulate the catalytic activity of the metal center. rsc.org For instance, the Lewis acidity of the metal can be fine-tuned, which is a critical factor in many catalytic cycles. rsc.org
While the specific use of this compound in catalytic systems is an emerging area, the foundational principles of coordination chemistry and catalysis suggest its potential. The development of such catalytic systems could lead to more efficient and selective synthetic routes for valuable chemical products. The ultimate goal is to design catalysts that can operate under mild, biological conditions, opening up possibilities for in vivo catalysis. rsc.orgnih.gov
Photoactive Materials for Optoelectronic and Sensing Applications
The unique photophysical properties of 2-hydroxybenzophenone derivatives make them attractive candidates for the development of advanced photoactive materials for optoelectronic and sensing applications. mdpi.com As previously discussed, their capacity for excited-state intramolecular proton transfer (ESIPT) results in dual-emission and color-tunable fluorescence. nih.govfrontiersin.orgresearchgate.net
This tunable emission is highly desirable for applications in organic light-emitting diodes (OLEDs), where the ability to control the color of emitted light is crucial. By carefully selecting the substituents on the benzophenone core, it is possible to create a library of materials that emit across the visible spectrum. nih.govfrontiersin.orgfrontiersin.org
Furthermore, the sensitivity of the emission properties of these compounds to their local environment can be exploited for sensing applications. For example, the presence of certain analytes could perturb the ESIPT process, leading to a detectable change in the fluorescence signal. This could be used to develop highly sensitive and selective chemical sensors. The development of such materials is a key step towards the next generation of optoelectronic devices and smart materials. mdpi.com
Interactive Table:
Table 2: Properties and Applications of 2-Hydroxybenzophenone Derivatives| Property | Application | Reference |
|---|---|---|
| Excited-State Intramolecular Proton Transfer (ESIPT) | Functional Dyes, Anti-counterfeiting | nih.govfrontiersin.org |
| Tunable Dual-Emission | Organic Light-Emitting Diodes (OLEDs), Data Storage | nih.govfrontiersin.orgfrontiersin.org |
Advanced Analytical Methodologies for the Detection and Quantification of 2 ,5 Dichloro 2 Hydroxybenzophenone in Complex Matrices
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) stands as a premier technique for the trace analysis of 2',5-Dichloro-2-hydroxybenzophenone. nih.gov Its high resolution, speed, and sensitivity make it ideal for detecting minute quantities of the compound in intricate samples such as wastewater, serum, and tissue. nih.govnih.gov The UHPLC system utilizes columns with small particle sizes (typically sub-2 µm), which allows for superior separation efficiency and reduced analysis times compared to conventional HPLC. nih.gov
The coupling of UHPLC with a tandem mass spectrometer (MS/MS) provides exceptional selectivity and sensitivity. nih.gov The analyte is first separated from the matrix components on the UHPLC column and then introduced into the mass spectrometer. In the MS/MS system, the precursor ion corresponding to the molecular weight of this compound is selected in the first quadrupole, fragmented through collision-induced dissociation (CID), and then specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and allows for highly confident identification and quantification.
Research on related compounds, such as other benzophenone-UV filters and chlorophenols, demonstrates the power of this technique. For instance, a method for benzophenone-UV filters in human serum using UPLC-MS/MS achieved limits of quantification (LOQs) in the low nanogram per milliliter (ng/mL) range. nih.gov Similarly, a sensitive UHPLC-MS/MS method was developed for chlorotyrosine adducts, which are markers of chlorine exposure, by analyzing their chlorophenol derivatives. msesupplies.com This method demonstrated excellent sensitivity with a limit of detection of 2.2 µg/kg. msesupplies.com
For the analysis of dichlorinated hydroxybenzophenones, specific parameters can be established. An example of LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) parameters for the related isomer 3,5-Dichloro-2-hydroxybenzophenone, which would be similar for the 2',5-isomer, are detailed below.
| Parameter | Value | Source |
|---|---|---|
| Instrument | LC-ESI-QTOF | libretexts.org |
| Ionization Mode | Negative ESI | libretexts.org |
| Column | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) | libretexts.org |
| Mobile Phase A | Water with 0.1% Formic acid | libretexts.org |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid | libretexts.org |
| Precursor m/z ([M-H]-) | 264.9829 | libretexts.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Derivatized Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound. However, due to the presence of a polar hydroxyl group and its relatively low volatility, direct analysis by GC can be challenging, leading to poor peak shape and thermal degradation in the injector port. youtube.comnih.gov To overcome these limitations, a chemical derivatization step is typically employed prior to GC-MS analysis. nih.govdtic.mil
Derivatization modifies the analyte's functional groups to increase its volatility and thermal stability. nih.govdtic.mil Common methods for phenolic compounds include:
Silylation: This is a widely used method where the active hydrogen of the hydroxyl group is replaced with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. researchgate.netnih.gov The resulting silyl (B83357) ethers are much more volatile and thermally stable, making them suitable for GC analysis. nih.gov
Acylation: This process involves reacting the hydroxyl group with an acylating agent, such as trifluoroacetamide, to form an ester. nih.gov This not only increases volatility but can also introduce fluorinated groups that enhance detection sensitivity, especially with an electron capture detector (ECD). dtic.mil
Once derivatized, the sample is injected into the GC-MS system. The compounds are separated based on their boiling points and polarity in a capillary column and subsequently detected by the mass spectrometer, which provides definitive identification based on the mass spectrum of the derivatized analyte. nih.gov A study on the determination of benzophenone (B1666685) derivatives in wastewater successfully used in-port derivatization with BSTFA followed by GC-MS/MS analysis, demonstrating the method's effectiveness for environmental samples. researchgate.net
Electrochemical Sensors and Biosensors for Real-Time Monitoring
Electrochemical sensors and biosensors are emerging as rapid, cost-effective, and portable alternatives for the real-time monitoring of environmental pollutants like this compound. thermofisher.comencyclopedia.pub These devices convert the chemical interaction between the analyte and a recognition element into a measurable electrical signal. researchgate.net
Electrochemical Sensors often utilize modified electrodes to enhance sensitivity and selectivity. For a compound like this compound, a promising approach is the use of a molecularly imprinted polymer (MIP) as the recognition layer on an electrode surface. elabscience.com In this method, the polymer is formed in the presence of the target molecule (the template). Subsequent removal of the template leaves behind specific cavities that are complementary in shape, size, and chemical functionality to the analyte. When the sensor is exposed to a sample, the target molecule rebinds to these cavities, causing a change in the electrochemical response (e.g., current or potential), which is proportional to its concentration. An amperometric sensor for the related compound benzophenone using a MIP-modified glassy carbon electrode demonstrated a low detection limit of 10 nM. elabscience.com
Biosensors incorporate a biological component, such as an enzyme or antibody, as the recognition element, offering high specificity. mdpi.comhawaii.edu For phenolic compounds, enzymes like tyrosinase or laccase can be immobilized on an electrode. These enzymes catalyze the oxidation of the phenolic substrate, and the resulting electron transfer can be measured electrochemically. While specific biosensors for this compound are not widely reported, the principle has been demonstrated for other phenols. The development of such a biosensor would involve immobilizing a suitable enzyme onto a transducer to detect the specific electrochemical changes upon reaction with the target analyte, enabling real-time environmental monitoring. encyclopedia.pubmdpi.com
| Sensor Type | Recognition Element | Transduction Principle | Potential Advantages | Source |
|---|---|---|---|---|
| Electrochemical Sensor | Molecularly Imprinted Polymer (MIP) | Amperometry / Voltammetry | High selectivity, robustness, low cost | elabscience.com |
| Enzymatic Biosensor | Enzyme (e.g., Laccase, Tyrosinase) | Amperometry (measures electron flow from enzymatic reaction) | High specificity, potential for real-time monitoring | encyclopedia.pubmdpi.com |
Spectrophotometric and Fluorometric Assays for Environmental and Biological Samples
Spectrophotometric and fluorometric assays provide simple and cost-effective methods for quantifying analytes in various samples. elabscience.com These techniques rely on measuring the absorption or emission of light by the analyte, either directly or after a chemical reaction that produces a colored or fluorescent product. youtube.com
Spectrophotometric assays for phenolic compounds often require a derivatization step to form a chromophore that absorbs light in the visible region, away from the interference of other UV-absorbing compounds in the matrix. youtube.com One approach involves coupling the phenol (B47542) with a reagent to form a colored azo dye. For benzophenone itself, derivative spectrophotometry has been used to resolve its spectrum from interfering compounds, allowing for quantification by measuring derivative peak amplitudes at specific wavelengths. nih.gov A similar principle could be applied to this compound, potentially after a color-forming reaction to enhance sensitivity and selectivity. nih.gov
Fluorometric assays offer higher sensitivity than spectrophotometry. thermofisher.com Since this compound is not natively fluorescent, derivatization with a fluorogenic reagent (a "fluorescent tag") is necessary. researchgate.net Reagents like dansyl chloride or 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) react with the phenolic hydroxyl group to produce highly fluorescent derivatives. researchgate.netthermofisher.com These derivatives can then be quantified at very low concentrations using a fluorometer or a fluorescence detector coupled with HPLC. thermofisher.com Another advanced approach involves using fluorescent probes that are quenched upon binding to the analyte. For example, a fluorescent polymer based on β-cyclodextrin showed high sensitivity for 2,4-dichlorophenol, where the binding of the chlorophenol into the cyclodextrin (B1172386) cavity quenched the polymer's fluorescence in a concentration-dependent manner. This host-guest chemistry approach could be adapted for the specific recognition and sensing of this compound.
Development of Advanced Sample Preparation and Extraction Techniques
The analysis of this compound in complex matrices like soil, sludge, or biological fluids necessitates an efficient sample preparation step to isolate and concentrate the analyte while removing interfering substances. nih.govresearchgate.net The choice of technique depends on the matrix, the analyte's concentration, and the subsequent analytical method.
Solid-Phase Extraction (SPE) is one of the most common and versatile techniques. researchgate.net A liquid sample is passed through a cartridge containing a solid sorbent (e.g., C18, a reversed-phase silica). The analyte adsorbs to the sorbent while other matrix components pass through. The analyte is then eluted with a small volume of an organic solvent, resulting in a cleaner and more concentrated sample. researchgate.net For solid samples, a preliminary solvent extraction (e.g., using methanol) is performed before the SPE cleanup. nih.gov
Liquid-Liquid Extraction (LLE) is a classical method based on the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. While effective, it can be labor-intensive and consume large volumes of organic solvents.
Microextraction Techniques have been developed to miniaturize LLE and SPE, reducing solvent consumption and sample volume. These "green" chemistry approaches are highly efficient.
Dispersive Liquid-Liquid Microextraction (DLLME): This method involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. nih.gov A cloudy solution forms, creating a large surface area for rapid analyte transfer into the extraction solvent. The mixture is then centrifuged, and a small volume of the sedimented phase is collected for analysis. This technique has been successfully applied to extract benzophenone-UV filters from human serum. nih.gov
Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a sorbent is exposed to the sample (either directly or in the headspace). The analyte partitions onto the fiber, which is then transferred to the injector of a GC for thermal desorption and analysis.
The table below summarizes and compares these advanced extraction techniques.
| Technique | Principle | Advantages | Disadvantages | Source |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent | High recovery, good cleanup, high preconcentration factor | Can be time-consuming, potential for sorbent clogging | researchgate.net |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, widely applicable | Large solvent consumption, emulsion formation, labor-intensive | |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning into a dispersed micro-solvent | Very fast, low solvent use, high enrichment factor | Requires specific solvent system (extraction/disperser) | nih.gov |
| Solid-Phase Microextraction (SPME) | Partitioning onto a coated fiber | Solvent-free, simple, integrates sampling and extraction | Fiber fragility, limited sample capacity, matrix effects |
Structure Activity and Structure Property Relationship Sar/spr Studies of 2 ,5 Dichloro 2 Hydroxybenzophenone
Impact of Halogen Substituent Position and Number on Electronic and Photochemical Properties
The presence and positioning of halogen substituents, such as chlorine, on the benzophenone (B1666685) scaffold significantly influence the molecule's electronic and photochemical behavior. The chlorine atoms, being electron-withdrawing, can alter the electron distribution across the aromatic rings. This substitution can affect the energy levels of the molecular orbitals, which in turn influences the compound's absorption of ultraviolet (UV) radiation. For instance, in related chlorinated phenols, the position of the chlorine atom has been shown to affect oxidation kinetics, with ortho or para substitution increasing the oxidation rate constant through a π-electron donating conjugative effect, which can counteract the electron-withdrawing inductive effect. sielc.com
While specific studies on the photochemistry of 2',5-Dichloro-2-hydroxybenzophenone are not extensively available, research on other benzophenone derivatives, such as benzophenone-3 (oxybenzone), demonstrates that chlorination can lead to the formation of various byproducts. nih.gov In the context of organic light-emitting diodes (OLEDs), the benzophenone framework is recognized for its efficient intersystem crossing capability, a property that can be tuned by substituents. rsc.org The twisted geometry of benzophenone derivatives, influenced by its substituents, can reduce intermolecular interactions and self-quenching effects, which is advantageous in materials science applications. rsc.org
The intramolecular hydrogen bond between the hydroxyl group and the carbonyl group in 2-hydroxybenzophenones is a key feature that contributes to their photostability. This structural element allows for the rapid dissipation of absorbed UV energy through excited-state intramolecular proton transfer (ESIPT). The chlorine substituents in this compound are expected to modulate this process, although detailed studies on this specific isomer are limited. The substitution pattern on the phenyl rings can influence the planarity and the strength of this intramolecular hydrogen bond, thereby affecting the compound's photoprotective efficacy.
Correlation of Molecular Architecture with Biological Activity Profiles and Specificity
The molecular structure of this compound is a key determinant of its biological activity. Studies on related chlorinated benzophenones have revealed significant endocrine-disrupting effects. For example, research on benzophenone-1 (BP-1) has shown that its chlorination byproducts, including monochlorinated and dichlorinated derivatives, exhibit significantly higher antiandrogenic activity than the parent compound. researchgate.netgoogle.com Specifically, the dichlorinated product of BP-1 demonstrated enhanced binding affinities for the androgen receptor. researchgate.netgoogle.com This suggests that the presence and number of chlorine atoms can potentiate the biological effects of benzophenone derivatives.
The substitution pattern is crucial for biological activity. For instance, in a series of benzophenone-tagged pyridine (B92270) analogues, compounds with a chloro group at the para position of the benzoyl ring showed significant antiproliferative and cytotoxic properties. researchgate.net Similarly, studies on 2-hydroxythiobenzanilides have indicated that a chlorine atom at position 5 increases antimycobacterial efficacy. nih.gov In contrast, 3,5-dichloro substitution in the same series led to a decrease in activity, highlighting the specificity of the halogen position. nih.gov
While direct studies on a broad range of biological targets for this compound are scarce, the existing data on related compounds suggest that it may possess notable biological activities that are dependent on its specific dichlorination pattern. The interplay between the hydroxyl group and the chlorine atoms likely dictates its interaction with biological macromolecules, leading to specific activity profiles.
Relationships Between Molecular Structure and Environmental Fate Parameters
The environmental fate of this compound is intrinsically linked to its molecular structure. The presence of chlorine atoms generally increases the lipophilicity and persistence of organic compounds in the environment. ethz.ch Chlorinated benzophenones are listed as emerging contaminants due to their stability and accumulation in various environmental compartments and human tissues. nih.gov
The degradation of chlorinated aromatic compounds can occur through various pathways, including microbial degradation and photodegradation. For instance, the microbial degradation of chlorophenols and chlorobenzoic acids has been studied, revealing pathways that involve reductive dehalogenation and ring cleavage. rsc.orggoogle.comchemicalbook.com The specific positioning of the chlorine atoms on the aromatic rings influences the susceptibility of the compound to microbial attack. The degradation of 1,4-dichlorobenzene (B42874), a related compound, can proceed aerobically via a dichlorocatechol intermediate. nih.gov
Photodegradation is another important process affecting the environmental persistence of benzophenones. While 2-hydroxybenzophenones are designed to be photostable, they can undergo degradation in the presence of reactive species. For example, benzophenone-3 can degrade upon chlorination in water, forming more toxic byproducts. nih.govelsevierpure.com The photodegradation of another UV stabilizer, 2-(2-hydroxy-5-methylphenyl)benzotriazole (UV-P), is significantly influenced by dissolved organic matter in coastal seawaters. It is plausible that similar processes affect the environmental fate of this compound.
Table 1: Physicochemical Properties and Environmental Considerations of Related Benzophenones
| Compound | Log Kow | Water Solubility | Biodegradation | Photodegradation |
| Benzophenone-1 | - | - | Can be photodegraded more easily than BP-3 chemicalbook.com | - |
| Benzophenone-3 | 3.8 nih.gov | - | Slow | 4% degradation after 4 weeks of irradiation chemicalbook.com |
| Benzophenone-8 | - | - | Rapid degradation in the presence of chlorine chemicalbook.com | 50% degradation after 14 hours of artificial solar radiation chemicalbook.com |
Rational Design Principles for Optimizing Performance in Targeted Applications
The rational design of molecules with specific properties is a cornerstone of modern chemistry, and this principle is applicable to the optimization of this compound for various uses. The design process often involves computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular modeling, to predict the properties of novel compounds before their synthesis.
For applications as UV filters, the key is to maximize UV absorption in the desired range while ensuring photostability and minimizing toxicity. The 2-hydroxybenzophenone (B104022) scaffold is a well-established starting point due to its inherent photoprotective mechanism. researchgate.net The introduction of substituents like chlorine can be used to fine-tune the absorption spectrum. The goal is to modify the electronic properties to enhance absorption in the UVA and UVB regions without compromising the efficiency of the energy dissipation pathway. The synthesis of diverse 2-hydroxybenzophenone frameworks allows for the development of potent UV-A/B filters. researchgate.net
In the context of developing new bioactive compounds, the principles of rational design are used to enhance potency and selectivity while reducing off-target effects. For example, the design of novel 5-lipoxygenase inhibitors has been achieved by creating regioisomers of a linear acetylene (B1199291) scaffold, demonstrating that the position of a substituent can dramatically alter biological activity. Similarly, the synthesis of benzophenone derivatives with specific substitutions has led to potent anticancer and antimicrobial agents. researchgate.net The design of such compounds often involves identifying a pharmacophore—the essential structural features for biological activity—and then modifying the scaffold with various substituents to optimize interactions with the biological target.
The development of new materials, such as those used in OLEDs, also relies on the rational design of benzophenone derivatives. By strategically placing electron-donating and electron-accepting groups on the benzophenone core, researchers can create molecules with specific electronic properties suitable for use as emitters or host materials. rsc.org The twisted structure of these molecules, which can be controlled by the substitution pattern, is a key design element for achieving high efficiency in these devices. rsc.org
Future Research Directions and Emerging Paradigms in 2 ,5 Dichloro 2 Hydroxybenzophenone Research
Exploration of Novel and Greener Synthetic Pathways
The traditional synthesis of dichlorobenzophenones, often relying on methods like Friedel-Crafts aroylation, has been a cornerstone of chemical production. google.com However, these methods can present challenges, including low yields, the use of expensive starting materials, and the formation of isomeric impurities that complicate purification. google.com For instance, the synthesis of 2,5-dichlorobenzophenones from 1,4-dichlorobenzene (B42874) has historically been characterized by low conversion rates. google.com
Future research is increasingly focused on developing novel and more environmentally benign synthetic strategies. A significant area of exploration is the use of organocatalysis in "green" solvents. rsc.org This approach offers a pathway to construct diverse and functionalized 2-hydroxybenzophenone (B104022) frameworks through cascade benzannulation reactions, such as [3 + 3] and [4 + 2] cycloadditions. rsc.org These methods are noted for their broad substrate scope, high tolerance for various functional groups, and operational simplicity, representing a substantial move towards more sustainable chemical manufacturing. rsc.org
Another avenue involves the modification of existing scaffolds. For example, a dichloro-substituted derivative of 1-(2-hydroxyphenyl)-5-pyrrolidine-3-carboxylic acid has been synthesized by treating the parent compound with hydrochloric acid in the presence of hydrogen peroxide. mdpi.com The development of such synthetic routes, which can be performed efficiently and with readily available reagents, is crucial for exploring the full potential of this class of compounds.
| Synthetic Approach | Description | Potential Advantages |
| Friedel-Crafts Aroylation | A traditional method involving the reaction of 1,4-dichlorobenzene with an aroyl halide or aromatic anhydride (B1165640) using a Lewis acid catalyst. google.com | Established methodology. |
| Organocatalytic Benzannulation | A modern approach using organocatalysts to facilitate cycloaddition reactions in environmentally friendly solvents. rsc.org | High selectivity, broad substrate scope, operational simplicity, greener process. rsc.org |
| Derivative Synthesis | Modification of a parent compound, such as the chlorination of 1-(2-hydroxyphenyl)-5-pyrrolidine-3-carboxylic acid. mdpi.com | Allows for targeted structural modifications to enhance specific properties. |
Unveiling Undiscovered Biological Activities and Therapeutic Potential
While research into the biological effects of 2',5-Dichloro-2-hydroxybenzophenone itself is specific, studies on its derivatives have begun to uncover significant therapeutic potential. The core structure is viewed as a promising scaffold for developing new antimicrobial and anticancer agents. mdpi.comelsevierpure.com
Recent investigations have explored derivatives like 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid for their in vitro activity against multidrug-resistant pathogens. mdpi.comelsevierpure.com These studies have demonstrated structure-dependent antimicrobial effects against Gram-positive bacteria. mdpi.comelsevierpure.com Furthermore, certain derivatives have shown significant anticancer activity. For example, adding a 3,5-dichloro-2-hydroxyphenyl substituent to a 5-methyl benzimidazole (B57391) derivative was found to significantly enhance its anticancer activity in an A549 human pulmonary cancer cell culture model. mdpi.com A 5-fluorobenzimidazole derivative with the same dichlorohydroxyphenyl substituent exhibited the highest anticancer activity in this model. mdpi.comelsevierpure.com
The broader class of polyphenols, to which hydroxybenzophenones belong, is recognized for a wide range of therapeutic roles, including antioxidant and anti-inflammatory properties. nih.gov Future research will likely focus on a more comprehensive screening of this compound and its novel derivatives to identify new biological targets and therapeutic applications, potentially in areas like oncology and infectious diseases.
| Derivative Scaffold | Observed Biological Activity | Cell/Organism Model |
| 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Antimicrobial activity against Gram-positive pathogens. mdpi.comelsevierpure.com | S. aureus, E. faecalis, C. difficile. mdpi.com |
| 5-methyl benzimidazole with 3,5-dichloro-2-hydroxyphenyl substituent | Enhanced anticancer activity. mdpi.com | A549 human pulmonary cancer cells. mdpi.com |
| 5-fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl substituent | Highest anticancer activity among tested derivatives. mdpi.comelsevierpure.com | A549 human pulmonary cancer cells. mdpi.comelsevierpure.com |
Application of Advanced "Omics" Technologies for Mechanistic Insights
To fully understand the biological activities of this compound, future research must move beyond phenotypic screening to elucidate the underlying molecular mechanisms. The application of advanced "omics" technologies is central to this endeavor. biobide.comnih.gov These high-throughput methods provide a comprehensive view of biological systems at various molecular levels. frontiersin.org
The primary "omics" fields include:
Genomics: The study of the complete set of DNA (genome), which can identify genetic variations that may influence an organism's response to the compound. biobide.com
Transcriptomics: The analysis of the complete set of RNA transcripts, revealing how the compound alters gene expression patterns. biobide.comfrontiersin.org
Proteomics: The large-scale study of proteins, providing insights into how the compound affects protein expression, structure, and interactions. biobide.comfrontiersin.org
Metabolomics: The study of the complete set of small-molecule metabolites, which can illuminate the compound's impact on cellular metabolic pathways. biobide.com
By employing these technologies, researchers can identify the specific genes, proteins, and metabolic pathways that are modulated by this compound and its derivatives. biobide.com This approach, often termed toxicogenomics in the context of safety studies, can help to understand mechanisms of action and potential toxicity at a molecular level. nih.gov The integration of these large datasets is critical for building a holistic picture of the compound's biological impact and for identifying potential biomarkers of exposure or effect. biobide.comnih.gov
Synergistic Integration of In Silico and Experimental Methodologies for Predictive Research
The synergy between computational (in silico) and traditional experimental research is a powerful paradigm for accelerating discovery. In the context of this compound, this integration can be applied to predict biological activities, properties, and potential toxicities before committing to resource-intensive laboratory work.
In silico approaches can include:
Quantitative Structure-Activity Relationship (QSAR) modeling: To predict the biological activity or other properties of new derivatives based on their chemical structure.
Molecular Docking: To simulate the interaction of the compound with specific biological targets, such as enzymes or receptors, helping to hypothesize mechanisms of action.
Predictive Toxicology: To forecast potential adverse effects based on structural alerts and comparison to databases of known toxicants.
Physicochemical Property Prediction: Computational tools can predict properties like the collision cross section (CCS), which relates to the molecule's size and shape in the gas phase. uni.lu
These computational predictions can then guide the design of more focused and efficient experimental studies. biobide.com For instance, if in silico models predict high binding affinity to a particular enzyme, subsequent laboratory assays can be prioritized to validate this interaction. Similarly, the vast amounts of data generated by "omics" technologies require advanced computational tools for management and interpretation, further highlighting the essential role of this synergistic approach. biobide.com
Development of Sustainable and Safe Applications with Reduced Environmental Footprint
A critical direction for future research is the development of applications for this compound that are both effective and environmentally sustainable. One of the most promising areas for the broader class of 2-hydroxybenzophenones is their use as UV filters in various materials. rsc.org Research into eco-friendly synthesis methods for these frameworks is aimed at creating potent UV-A/B filters with minimal environmental impact. rsc.org
The focus on sustainability extends to ensuring the safety of the compounds themselves and their derivatives. The genotoxicity observed in related halogenated compounds, such as mucochloric acid, underscores the importance of thorough toxicological evaluation. mdpi.com Future work should prioritize the design of molecules that possess the desired functionality (e.g., UV absorption, biological activity) while minimizing potential harm to human health and ecosystems. This involves a life-cycle perspective, from greener synthesis pathways that reduce waste and energy consumption to designing products that are safe during use and benign upon disposal. By integrating safety and sustainability considerations early in the research and development process, the scientific community can guide the application of this compound towards a more responsible and beneficial future.
Q & A
Q. What are the optimal synthetic routes for 2',5-dichloro-2-hydroxybenzophenone, and how can purity be ensured?
Methodological Answer:
- Friedel-Crafts Acylation : React 2,5-dichlorophenol with benzoyl chloride in the presence of AlCl₃ as a catalyst. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1).
- Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization from ethanol to achieve >98% purity (HPLC analysis, C18 column, λ = 254 nm) .
- Challenges : Competing side reactions (e.g., over-chlorination) require strict temperature control (60–70°C) and inert atmosphere.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Confirm hydroxyl (ν ~3200 cm⁻¹) and ketone (ν ~1660 cm⁻¹) groups. Compare with NIST reference data .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry (e.g., bond angles, dihedral distortions) .
- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxyl proton at δ 12.1 ppm). Use DMSO-d₆ to stabilize the enol tautomer .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported UV-Vis absorption data for this compound?
Methodological Answer:
- Solvent Effects : Test absorption in polar (e.g., methanol) vs. nonpolar (e.g., cyclohexane) solvents. Solvatochromic shifts may explain discrepancies in λmax values .
- pH-Dependent Studies : Investigate tautomeric equilibria (keto-enol) using UV-Vis titrations (pH 2–12). Compare with computational predictions (TD-DFT/B3LYP/6-31+G(d)) .
- Reference Standards : Cross-validate data against high-purity commercial standards (e.g., Thermo Scientific) to rule out impurities .
Q. What strategies are effective for designing metal complexes with this compound as a ligand?
Methodological Answer:
- Ligand Modification : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance metal-binding affinity. Synthesize Schiff base derivatives via condensation with hydrazides .
- Coordination Studies : Use UV-Vis titrations to determine stability constants (log K) with Cu(II)/Ni(II) ions. Characterize complexes via EPR (for Cu(II)) and magnetic susceptibility .
- Applications : Test catalytic activity in oxidation reactions (e.g., cyclohexane → adipic acid) under mild conditions .
Q. How can computational modeling predict the environmental fate of this compound?
Methodological Answer:
Q. What experimental designs mitigate challenges in studying its pharmacological intermediates?
Methodological Answer:
- Derivatization : Synthesize 2-(methylamino)-2'-chloro-5-nitrobenzophenone (CAS 89090-66-4) via reductive amination. Optimize reaction yield using NaBH₃CN in methanol .
- Purity Criteria : Employ orthogonal methods (HPLC, HRMS) to ensure intermediates meet pharmacopeial standards for benzodiazepine synthesis .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points?
Methodological Answer:
- Recalibration : Verify equipment using USP standards (e.g., caffeine, vanillin).
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms. Compare with single-crystal XRD data .
- Literature Review : Cross-reference patents (e.g., Ashford’s Dictionary) and peer-reviewed journals to identify context-specific conditions (e.g., solvent used for recrystallization) .
Methodological Tables
Q. Table 1. Key Spectral Data for this compound
| Technique | Critical Peaks/Parameters | Reference |
|---|---|---|
| IR (KBr) | 3200 cm⁻¹ (OH), 1660 cm⁻¹ (C=O) | |
| ¹H NMR (DMSO-d₆) | δ 12.1 (s, 1H, OH), δ 7.5–6.8 (m, 6H, Ar-H) | |
| X-ray | Space group P2₁/c, Z = 4 |
Q. Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–70°C | Minimizes side reactions |
| Catalyst | AlCl₃ (1.2 eq) | Maximizes acylation efficiency |
| Solvent | Dry dichloromethane | Enhances solubility |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
